molecular formula C29H25NO4 B13429063 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid

2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid

Cat. No.: B13429063
M. Wt: 451.5 g/mol
InChI Key: VUJZFNSWCNSGDV-UHFFFAOYSA-N
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Description

2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and an oxane-linked phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethynyl Group: This step involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Oxane-Linked Phenyl Group: This can be done through etherification reactions, where the phenyl group is linked to the oxane ring via an oxygen atom.

    Formation of the Benzoic Acid Group: This step involves the oxidation of a methyl group attached to the benzene ring to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid group can be further oxidized to form more complex carboxylic acid derivatives.

    Reduction: The indole moiety can be reduced to form indoline derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO3/H2SO4) and halogenating agents (Br2, Cl2).

Major Products Formed

    Oxidation: Formation of more complex carboxylic acids.

    Reduction: Formation of indoline derivatives.

    Substitution: Introduction of nitro, halogen, or alkyl groups on the phenyl ring.

Scientific Research Applications

2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The ethynyl and oxane-linked phenyl groups can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetic acid: Another indole derivative with a carboxylic acid group, but lacking the ethynyl and oxane-linked phenyl groups.

    4-(1H-indol-3-yl)butanoic acid: Similar structure but with a butanoic acid group instead of a benzoic acid group.

    2-(1H-indol-5-yl)benzoic acid: Similar structure but with the indole moiety attached at a different position on the benzoic acid ring.

Uniqueness

2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid is unique due to the presence of the ethynyl and oxane-linked phenyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C29H25NO4

Molecular Weight

451.5 g/mol

IUPAC Name

2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid

InChI

InChI=1S/C29H25NO4/c31-29(32)26-3-1-2-23(28(26)24-11-10-22-12-15-30-27(22)18-24)9-8-20-4-6-21(7-5-20)19-34-25-13-16-33-17-14-25/h1-7,10-12,15,18,25,30H,13-14,16-17,19H2,(H,31,32)

InChI Key

VUJZFNSWCNSGDV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCC2=CC=C(C=C2)C#CC3=C(C(=CC=C3)C(=O)O)C4=CC5=C(C=C4)C=CN5

Origin of Product

United States

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